molecular formula C7H11NO2 B14887777 3-Ethyl-5-vinyloxazolidin-2-one

3-Ethyl-5-vinyloxazolidin-2-one

Cat. No.: B14887777
M. Wt: 141.17 g/mol
InChI Key: XQAXLFWLNFXYOP-UHFFFAOYSA-N
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Description

3-Ethyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone family. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an ethyl group at the 3-position and a vinyl group at the 5-position, makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

3-Ethyl-5-vinyloxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

3-Ethyl-5-vinyloxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and spectrum of action . For example:

    Linezolid: Known for its use in treating infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-ethenyl-3-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO2/c1-3-6-5-8(4-2)7(9)10-6/h3,6H,1,4-5H2,2H3

InChI Key

XQAXLFWLNFXYOP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC1=O)C=C

Origin of Product

United States

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